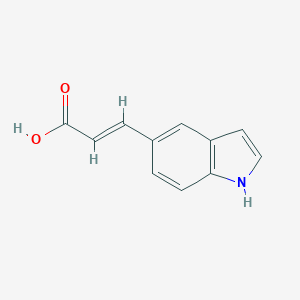

3-(1H-Indol-5-yl)acrylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

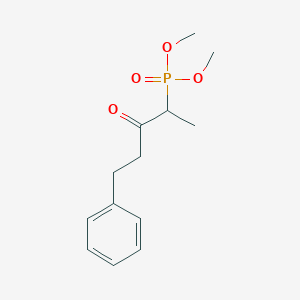

3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .

Molecular Structure Analysis

The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ . Chemical Reactions Analysis

While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .科学研究应用

Small Molecule Inhibitors

Indole derivatives like “3-(1H-Indol-5-yl)acrylic acid” have been used to design small molecule inhibitors. These compounds are significant in the development of new therapeutic agents that can modulate biological pathways by inhibiting specific enzymes or receptors .

Antitubercular Agents

Research has shown that certain indole derivatives exhibit antitubercular activity. This suggests that “3-(1H-Indol-5-yl)acrylic acid” could potentially be used in the synthesis of new compounds to combat tuberculosis .

Cancer Treatment

Indole derivatives are increasingly being recognized for their potential in treating cancer cells. They may play a role in the development of new anticancer drugs due to their ability to interfere with cell proliferation and survival .

Microbial Treatment

These compounds have also been identified as having antimicrobial properties, which could make them useful in the treatment of various microbial infections .

Treatment of Disorders

The diverse biological activities of indole derivatives also extend to the treatment of different types of disorders in the human body, indicating a broad therapeutic potential .

α-Glucosidase Inhibitors

“3-(1H-Indol-5-yl)acrylic acid” related compounds have been explored as α-glucosidase inhibitors, which are important in managing conditions like diabetes by controlling blood sugar levels .

Plant Hormone Derivatives

Indole derivatives are known to be related to plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development. This suggests potential agricultural applications for “3-(1H-Indol-5-yl)acrylic acid” in enhancing plant health and yield .

未来方向

Indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, have shown potential in various areas of research. For instance, indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . Additionally, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest that indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, may have promising future applications in medicinal chemistry .

作用机制

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their inhibitory or modulatory activity on their targets .

Action Environment

It’s worth noting that the thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

属性

IUPAC Name |

(E)-3-(1H-indol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUSMDFTBTTGY-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Indol-5-yl)acrylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)

![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)

![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)